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CIGB-300, a first-in-class cell-permeable cyclic peptide, has emerged as a promising anti-

cancer agent by targeting the protein kinase CK2, a key player in cell growth, proliferation, and

survival. This guide provides a comprehensive comparison of CIGB-300's efficacy in solid and

hematological malignancies, supported by preclinical and clinical data.

Mechanism of Action
CIGB-300 functions as a non-ATP competitive inhibitor of protein kinase CK2. It uniquely

targets the substrate's phosphoacceptor domain, preventing the phosphorylation of key

proteins involved in oncogenic signaling pathways. A primary target of CIGB-300 is the

nucleolar protein B23/nucleophosmin, leading to nucleolar stress and induction of apoptosis[1]

[2]. Additionally, CIGB-300 has been shown to directly interact with the CK2α catalytic

subunit[3]. By inhibiting CK2, CIGB-300 disrupts multiple signaling cascades crucial for cancer

cell survival and proliferation.

CIGB-300 Mechanism of Action

CIGB-300

Protein Kinase CK2Inhibits

Apoptosis
Induces

CK2 Substrate
(e.g., B23/Nucleophosmin)

Acts on PhosphorylationUndergoes Oncogenic Signaling
(Proliferation, Survival)

Promotes
Inhibits

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15544616?utm_src=pdf-interest
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.imedpub.com/articles/phase-i-study-of-cigb300-administeredintravenously-in-patients-with-relapsedrefractory-solid-tumors.php?aid=22381
https://pubmed.ncbi.nlm.nih.gov/21735096/
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34356831/
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: CIGB-300 inhibits CK2, leading to apoptosis.

Preclinical Efficacy
In Vitro Studies
CIGB-300 has demonstrated a dose-dependent antiproliferative effect across a range of cancer

cell lines. Notably, some hematological cancer cell lines appear to be more sensitive to CIGB-
300 than many solid tumor cell lines.
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Cancer Type Cell Line IC50 (µM) Reference

Solid Tumors

Lung Cancer (LCLC) NCI-H460 30 ± 5.3 [4]

Lung Cancer

(NSCLC)
NCI-H125 60 [4]

Lung Cancer

(NSCLC)
A549 171 [4]

Breast Cancer MDA-MB-231 ~50-75 [5]

Breast Cancer MCF-7 ~75-100 [5]

Breast Cancer F3II ~50-75 [5]

Cervical Cancer HeLa Not specified [6]

Cervical Cancer SiHa Not specified [6]

Cervical Cancer C33-A Not specified [6]

Hematological

Cancers

Acute Myeloid

Leukemia
HL-60 ~25 [7]

Acute Myeloid

Leukemia
OCI-AML3 ~30 [7]

Acute Myeloid

Leukemia
MOLM-13 ~21 [7]

Acute Myeloid

Leukemia
MV4-11 ~33 [7]

Acute Myeloid

Leukemia
THP-1 ~28 [7]
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Preclinical animal models have shown the anti-tumor activity of CIGB-300 in both solid and

hematological cancers.

Cancer Type Model Treatment Key Findings Reference

Solid Tumors

Breast Cancer

Murine

mammary

carcinoma (F3II)

in BALB/c mice

10 mg/kg i.v.

Significant

reduction in lung

metastases.

[8]

Cervical Cancer
SiHa xenografts

in nude mice

100 µg CIGB-

300 + 3mg/kg

Cisplatin

Greater

antitumor activity

than single

monotherapies.

[9]

Hematological

Cancers

Chronic

Lymphocytic

Leukemia

MO1043

xenografts in

nude mice

Not specified
Significant delay

in tumor growth.
[10]

Clinical Efficacy
Clinical trials have primarily focused on the safety and preliminary efficacy of CIGB-300 in solid

tumors, with limited efficacy data available for hematological malignancies.

Solid Tumors
A Phase I study of intravenously administered CIGB-300 in 16 patients with relapsed/refractory

solid tumors (including NSCLC and breast cancer) demonstrated encouraging survival benefits,

although objective response rates were not reported[1][11][12].

Metric Result Reference

Patients living > 6 months 75% (12/16) [1][11][12]

Patients living ≥ 12 months 43.7% (7/16) [1][11][12]
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In patients with cervical malignancies, intratumoral administration of CIGB-300 was evaluated

in Phase I/II trials. A "first-in-human" study with 31 women showed promising results[13][14].

Metric Result Reference

Significant lesion reduction

(colposcopy)
75% [13]

Full histological regression 19% [13]

Furthermore, a Phase II trial in cervical cancer patients suggested a higher frequency of

complete response in cohorts receiving CIGB-300 concomitantly with chemoradiotherapy

compared to chemoradiotherapy alone[15].

Hematological Malignancies
A Phase I clinical trial was conducted to explore the safety of intravenously administered CIGB-
300 in 10 patients with hematological malignancies (refractory or relapsed acute leukemias,

acute myeloblastic leukemia in the elderly, and myelodysplastic syndromes with excess blasts)

[16]. The study concluded that CIGB-300 was safe and well-tolerated, but efficacy data from

this trial is not publicly available[16]. Preclinical findings in AML and CLL models, however,

suggest potential clinical benefit[7][10].

Experimental Protocols
Preclinical In Vitro Anti-proliferative Assay
(Representative)
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Representative In Vitro Proliferation Assay Workflow

Cell Culture Setup
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Analysis

Seed cancer cells
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of CIGB-300
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Click to download full resolution via product page

Caption: Workflow for in vitro anti-proliferative assays.

Cell Lines and Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer, HL-60 for

AML) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are seeded in multi-well plates and treated with a range of CIGB-300
concentrations for a specified duration (e.g., 72 hours).

Assessment of Cell Viability: Cell viability is determined using assays such as Crystal Violet or

AlamarBlue. The half-maximal inhibitory concentration (IC50) is calculated from dose-response
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curves.

Phase I Clinical Trial in Relapsed/Refractory Solid
Tumors (Abbreviated Protocol)
Study Design: A multicenter, open-label, dose-escalation Phase I study[1][11][12].

Patient Population: Patients with relapsed/refractory solid tumors[1][11][12].

Dosing Regimen: CIGB-300 administered intravenously once daily for 5 days in alternating

weeks for three cycles. Dose escalation ranged from 0.2 to 1.6 mg/kg[1][11][12].

Endpoints: The primary endpoints were to determine the Maximum Tolerated Dose (MTD) and

Dose-Limiting Toxicity (DLT). Clinical benefit was a secondary endpoint, defined as survival of ≥

6 months[1][11][12].

Summary and Future Directions
The available data suggests that CIGB-300 is a promising therapeutic agent for both solid and

hematological cancers. Preclinically, hematological cancer cell lines, particularly AML, exhibit

high sensitivity to CIGB-300, with IC50 values comparable to or lower than those observed in

many solid tumor cell lines.

Clinically, CIGB-300 has demonstrated tangible benefits in solid tumors, especially cervical

cancer, with evidence of tumor regression and improved survival in heavily pre-treated patient

populations. The clinical development in hematological malignancies is less advanced, with

current published data focusing on safety.

Future research should prioritize:

Conducting Phase II clinical trials of CIGB-300 in hematological malignancies to establish

efficacy.

Further elucidating the molecular determinants of sensitivity to CIGB-300 to identify patient

populations most likely to benefit.
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Investigating CIGB-300 in combination with other targeted therapies and standard-of-care

chemotherapies in both solid and hematological cancers.

This comparative guide underscores the potential of CIGB-300 as a broad-spectrum anti-

cancer agent and highlights the need for continued investigation to fully realize its therapeutic

promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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